6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Description
6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine hydrochloride salt featuring a rigid 3-azabicyclo[3.1.0]hexane core substituted with a trifluoromethyl (-CF₃) group at the 6-position. The 3-azabicyclo[3.1.0]hexane scaffold is a pyrrolidine surrogate with a cyclopropane ring fused to the heterocycle, conferring unique stereochemical and electronic properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a promising candidate for pharmaceutical applications . However, commercial availability of this compound has been discontinued, as noted in fluorinated compound catalogs .
Properties
IUPAC Name |
6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-3-1-10-2-4(3)5;/h3-5,10H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEVOPRUJWDKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(F)(F)F)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Trifluoromethylation
Electrophilic trifluoromethylation reagents, such as Umemoto’s reagent or Togni’s reagent, enable direct CF₃ substitution on the bicyclic core. For instance, reaction of 3-azabicyclo[3.1.0]hexane with a trifluoromethylating agent in the presence of a copper(I) catalyst yields the CF₃-substituted product. However, this method often requires harsh conditions (e.g., high temperatures) and may lead to side reactions.
Building Block Approach
Pre-functionalized starting materials simplify synthesis. A cyclohexene derivative bearing a trifluoromethyl group is subjected to aminocyclopropanation. For example, a trifluoromethylated allylic amine undergoes photochemical cyclization to form the bicyclo[3.1.0] structure directly. This approach avoids late-stage functionalization challenges.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. The bicyclic amine is dissolved in an anhydrous solvent (e.g., diethyl ether or dichloromethane) and treated with gaseous HCl or a HCl/dioxane solution. Precipitation of the hydrochloride salt is typically achieved by cooling the reaction mixture, followed by filtration and drying under vacuum.
Example Protocol:
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Dissolve 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane (1.0 equiv) in dry Et₂O.
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Add 1.1 equiv HCl gas under nitrogen at 0°C.
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Stir for 2 h, then filter the precipitate.
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Wash with cold Et₂O and dry under vacuum to obtain the hydrochloride salt (yield: 85–92%).
Optimization and Scalability Challenges
Yield Limitations in Cyclization
Early methods suffered from low yields (<50%) due to competing side reactions during cyclopropanation. Optimizing reaction conditions—such as using Lewis acids (e.g., ZnCl₂) to stabilize transition states—improves yields to 70–80%.
Purification Difficulties
The polar nature of the hydrochloride salt complicates crystallization. Mixed solvent systems (e.g., EtOAc/hexane) enhance purity, while chromatography on silica gel with NH₄OH-modified mobile phases resolves amine byproducts.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that derivatives of bicyclic amines, such as 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, exhibit significant antidepressant properties. These compounds are thought to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them potential candidates for treating depression and anxiety disorders.
Case Study: Synthesis and Evaluation
A study conducted on the synthesis of various trifluoromethyl-substituted bicyclic amines demonstrated their efficacy in preclinical models of depression. The results showed that these compounds had a higher binding affinity for serotonin receptors compared to their non-trifluoromethyl counterparts, suggesting enhanced pharmacological profiles .
Synthetic Intermediate
Building Block for Complex Molecules
6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group confers unique electronic properties that can be exploited in further chemical transformations.
Data Table: Synthetic Applications
Materials Science
Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance thermal stability and chemical resistance. Compounds like 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride can be utilized in developing advanced materials with superior properties.
Case Study: Polymer Modification
Research on modifying polycarbonate with trifluoromethyl-substituted bicyclic compounds revealed improved mechanical properties and resistance to degradation under UV exposure. This innovation opens avenues for creating durable materials suitable for outdoor applications .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The pharmacological and physicochemical profiles of 3-azabicyclo[3.1.0]hexane derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Key Observations:
- Trifluoromethyl vs.
- Aromatic Substituents : Compounds like DOV 21947 (dichlorophenyl) and bicifadine (methylphenyl) demonstrate that bulky aromatic groups enhance receptor binding but may reduce solubility compared to aliphatic substituents .
- Salt Forms : Most analogues, including the target compound, are synthesized as hydrochloride salts to improve aqueous solubility and bioavailability .
Challenges and Discontinuation
The discontinuation of 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane HCl () may reflect challenges in large-scale synthesis or regulatory hurdles. In contrast, analogues like DOV 21947 and bicifadine have advanced to preclinical/clinical stages due to clearer therapeutic benefits .
Biological Activity
6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, with CAS number 1311314-49-4, is a bicyclic compound characterized by the presence of a trifluoromethyl group and nitrogen in its structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
- Molecular Formula : CHClFN
- Molecular Weight : 187.59 g/mol
- Purity : Typically available at 97% purity .
Biological Activity
The biological activity of 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride has been investigated primarily in the context of its pharmacological properties, particularly as a potential therapeutic agent.
Research indicates that compounds with similar bicyclic structures often interact with neurotransmitter systems, particularly those involving GABA and serotonin receptors. The trifluoromethyl group may enhance lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with target receptors.
Case Studies and Research Findings
- Antidepressant Activity : A study focusing on analogs of bicyclic amines reported that certain derivatives exhibited significant antidepressant-like effects in animal models. The mechanism was linked to modulation of serotonin and norepinephrine levels .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related bicyclic compounds against oxidative stress-induced neuronal damage, suggesting that 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride may possess similar protective qualities .
- Antinociceptive Properties : Preliminary studies have suggested that this compound may exhibit antinociceptive effects, which could be beneficial for pain management therapies .
Data Table of Biological Activities
Q & A
Q. How does the compound’s solid-state structure influence its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
